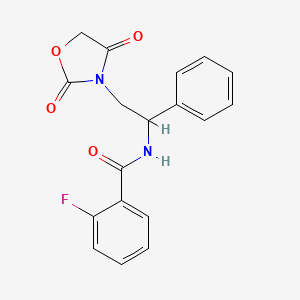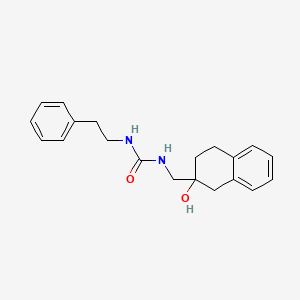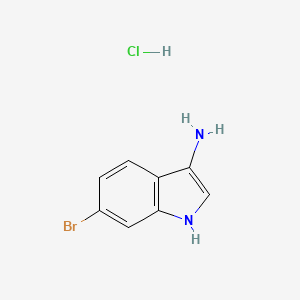![molecular formula C12H13N3O2S2 B3017970 N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 443749-22-2](/img/structure/B3017970.png)
N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen within its ring structure. Thiadiazole derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The methoxyphenyl group attached to the thiadiazole ring may influence the compound's binding affinity to various biological targets, as seen in related research on similar compounds .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the stepwise conversion of aromatic acids into esters, hydrazides, and subsequently thiadiazole rings. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives involves stirring the oxadiazole-thiols with bromoacetamide derivatives in the presence of a solvent like DMF and a base such as sodium hydride (NaH) . Similarly, the synthesis of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides follows a stepwise process starting from benzoic acid to the final thiadiazole compound . These methods could be analogous to the synthesis of "this compound," although the specific details are not provided in the data.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The substitution of different functional groups at various positions on the thiadiazole ring can significantly affect the compound's molecular conformation and, consequently, its biological activity. Molecular modeling studies, including conformation search and receptor docking experiments, have been used to investigate the binding mechanisms of thiadiazole analogs to their biological targets, as demonstrated in the study of human adenosine A3 receptor antagonists .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiadiazole ring and the substituents attached to it. For example, the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis can lead to the formation of sulfamethizole, an antibacterial compound, and its related impurities . The specific chemical reactions involving "this compound" are not detailed in the provided data, but it is likely that similar reactivity patterns would be observed.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen in the thiadiazole ring contributes to the compound's polarity, solubility, and potential to form hydrogen bonds. The spectral characterization of these compounds, including EI-MS, IR, and NMR data, confirms their successful synthesis and provides insights into their structural features . The biological screening of these compounds reveals their activity against various enzymes and microbes, indicating their potential therapeutic applications . The specific physical and chemical properties of "this compound" would require further investigation to be fully characterized.
Applications De Recherche Scientifique
Anticancer Properties and Synthesis Approaches The hybrid molecule that incorporates 1,3,4-thiadiazole, demonstrating its significance in designing drug-like small molecules with potential anticancer properties. This synthesis approach highlights the compound's utility in pharmaceutical research aimed at developing novel anticancer agents. The process involves stepwise alkylation and acylation, leading to the synthesis of compounds with confirmed structures through spectroscopic methods and showing promising in vitro anticancer activity in a 60 lines screening protocol (Yushyn, Holota, & Lesyk, 2022).
Glutaminase Inhibition for Cancer Therapy The compound is a part of the structural backbone for the development of BPTES analogs, which are potent and selective inhibitors of kidney-type glutaminase (GLS). These analogs, through their inhibition of GLS, have shown to attenuate the growth of human lymphoma cells in vitro and in mouse xenograft models, presenting a potential therapeutic approach for cancer treatment (Shukla et al., 2012).
Antimicrobial Potential N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide derivatives have been investigated for their antimicrobial potential. A series of these derivatives were synthesized and showed promising in vitro antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans, demonstrating the compound's role in the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Toxicity Assessment and Therapeutic Potential The compound's derivatives have been studied for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involved docking against targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), highlighting the compound's diverse pharmacological potentials. The results indicated moderate inhibitory effects and significant analgesic and anti-inflammatory effects, suggesting the compound's utility in developing new therapeutic agents (Faheem, 2018).
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-14-15-12(19-8)18-7-11(16)13-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKPEWYWPNYZPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propanamide](/img/structure/B3017887.png)
![7-{6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3017894.png)

![N-[(2-Chloro-1,3-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B3017897.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017899.png)
![N-(4-methylcyclohexyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3017900.png)

![2-{[5-(Diethylsulfamoyl)-2-methylphenyl]carbamoyl}benzoic acid](/img/structure/B3017906.png)


![2-Bromo-5-(7-oxabicyclo[2.2.1]heptan-2-yl)-1,3,4-thiadiazole](/img/structure/B3017909.png)